4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE
Overview
Description
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features an isoxazole ring, a pyrazole ring, and a thiazole ring, making it a unique and multifunctional molecule
Preparation Methods
The synthesis of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE involves multiple steps, each requiring specific reagents and conditions. The preparation typically starts with the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . The pyrazole and thiazole rings are then introduced through subsequent reactions involving appropriate precursors and catalysts. Industrial production methods often employ metal-free synthetic routes to minimize costs and environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the heterocyclic rings.
Common reagents used in these reactions include molecular iodine, hydroxylamine, and various metal catalysts . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of bromodomain-containing protein 4 (BRD4), which plays a role in gene transcription and cell cycle regulation .
Comparison with Similar Compounds
Compared to other similar compounds, 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE stands out due to its unique combination of heterocyclic rings. Similar compounds include:
3,5-Dimethyl-4-isoxazolyl derivatives: These compounds share the isoxazole ring but differ in the substituents attached to it.
Pyrazole derivatives: Compounds with a pyrazole ring and various substituents, often used in medicinal chemistry.
Thiazole derivatives: These compounds contain a thiazole ring and are known for their diverse biological activities.
The unique structure of this compound allows it to interact with multiple molecular targets, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(1-ethylpyrazol-4-yl)-1,3-thiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-4-26-10-16(9-22-26)19-12-30-21(23-19)24-20(27)15-5-7-17(8-6-15)28-11-18-13(2)25-29-14(18)3/h5-10,12H,4,11H2,1-3H3,(H,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWAVTDFKFOJII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OCC4=C(ON=C4C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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